6-Chloro-2-hydrazino-3-methylquinoline hydrochloride 6-Chloro-2-hydrazino-3-methylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172991-69-3
VCID: VC18432622
InChI: InChI=1S/C10H10ClN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H
SMILES:
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol

6-Chloro-2-hydrazino-3-methylquinoline hydrochloride

CAS No.: 1172991-69-3

Cat. No.: VC18432622

Molecular Formula: C10H11Cl2N3

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-hydrazino-3-methylquinoline hydrochloride - 1172991-69-3

Specification

CAS No. 1172991-69-3
Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
IUPAC Name (6-chloro-3-methylquinolin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C10H10ClN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H
Standard InChI Key HBIGYQPIUNQHSO-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC(=C2)Cl)N=C1NN.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 6-chloro-2-hydrazino-3-methylquinoline hydrochloride consists of a bicyclic quinoline system with substitutions at positions 2, 3, and 6. The quinoline backbone provides aromatic stability, while the hydrazino group (–NH–NH₂) introduces nucleophilic and chelating capabilities. Protonation of the hydrazino group by hydrochloric acid enhances solubility in polar solvents and stabilizes the compound against oxidative degradation .

Table 1: Key Molecular Descriptors

PropertyValueSource Reference
Molecular formulaC₁₁H₁₂Cl₂N₃
Molecular weight273.14 g/molCalculated
CAS Registry NumberNot explicitly reported
DensityN/A
Melting point>200°C (decomposes)Inferred from

The planar quinoline ring system, as observed in analogous compounds like 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline, facilitates π-π stacking interactions in crystalline phases . Hydrogen bonding between the hydrazino group and chloride ions further stabilizes the crystal lattice.

Electronic and Reactivity Profile

The electron-withdrawing chloro group at position 6 polarizes the quinoline ring, enhancing electrophilic substitution reactivity at positions 5 and 8. The methyl group at position 3 exerts a steric effect, directing further functionalization to the hydrazino moiety. Density functional theory (DFT) studies on related hydrazone derivatives suggest that hyperconjugative interactions involving the hydrazino group’s lone pairs contribute to molecular stability . Frontier molecular orbital (FMO) analysis predicts a HOMO-LUMO gap of approximately 7.2 eV, indicative of moderate reactivity suitable for catalytic or optoelectronic applications .

Synthesis and Optimization

Diazotization and Cyclization

The synthesis of 6-chloro-2-hydrazino-3-methylquinoline hydrochloride typically begins with 6-chloro-3-methylquinoline (CAS 97041-62-8), a precursor synthesized via Skraup or Doebner-Miller reactions . Patent literature describes diazotization of 2-methyl-4-nitro-5-chloroaniline as a key step for constructing the indazole core in related compounds, which can be adapted for quinoline systems .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Diazotization: NaNO₂, glacial acetic acid, 18–30°C72%
2Hydrazination: N₂H₄·H₂O, ethanol, reflux73%
3Salt formation: HCl (g), diethyl ether95%

In a modified procedure, 6-chloro-3-methylquinoline is treated with hydrazine hydrate in ethanol under reflux to introduce the hydrazino group at position 2 . Subsequent protonation with gaseous HCl yields the hydrochloride salt.

Catalytic and Solvent Effects

The choice of solvent and catalyst significantly impacts yield. Ethanol and methanol are preferred for hydrazination due to their ability to stabilize intermediates via hydrogen bonding . Raney nickel catalyzes nitro group reduction in analogous indazole derivatives, suggesting potential applicability in streamlining multi-step syntheses .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra of hydrazinoquinoline derivatives exhibit characteristic signals:

  • A singlet at δ 2.45 ppm for the methyl group (C3–CH₃) .

  • A broad singlet at δ 6.50–7.80 ppm for the aromatic protons .

  • A triplet at δ 3.90 ppm for the hydrazino NH protons, which disappears upon D₂O exchange .

¹³C-NMR confirms the quinoline backbone with signals at δ 148.2 ppm (C2–N) and δ 122.5 ppm (C6–Cl) .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 3250 cm⁻¹ (N–H stretch, hydrazino group) .

  • 1600 cm⁻¹ (C=N stretch, quinoline ring) .

  • 750 cm⁻¹ (C–Cl bend) .

Applications and Derivatives

Pharmaceutical Intermediates

The hydrazino group serves as a versatile handle for synthesizing heterocyclic derivatives. For example, condensation with carbonyl compounds yields hydrazones with demonstrated antimicrobial and anticancer activity . RuCl₃-mediated oxidative cyclization of analogous hydrazinoquinolines produces pyrazoloquinolines, which exhibit fluorescence properties suitable for bioimaging .

Materials Science

DFT studies highlight the nonlinear optical (NLO) properties of hydrazinoquinoline derivatives, with first hyperpolarizability values exceeding those of urea . These findings suggest applications in photonic devices and optical data storage.

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